3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15163626
InChI: InChI=1S/C21H18FN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-5-6-10-16(14)22)26-12-11-25(20(26)23-18)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3
SMILES:
Molecular Formula: C21H18FN5O2
Molecular Weight: 391.4 g/mol

3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

CAS No.:

Cat. No.: VC15163626

Molecular Formula: C21H18FN5O2

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione -

Specification

Molecular Formula C21H18FN5O2
Molecular Weight 391.4 g/mol
IUPAC Name 2-[(2-fluorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C21H18FN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-5-6-10-16(14)22)26-12-11-25(20(26)23-18)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3
Standard InChI Key IEKCFEJWVSFZNY-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=CC=CC=C5

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione delineates its intricate architecture. Key structural elements include:

  • A purine core (positions 1–9) fused with an imidazole ring at positions 7 and 8.

  • Substituents:

    • A 2-fluorobenzyl group at N3, introducing aromaticity and electron-withdrawing properties.

    • A methyl group at N1, enhancing lipophilicity.

    • A phenyl group at C8, contributing steric bulk and π-stacking potential.

This scaffold shares homology with tetrahydropyrazino[2,1-f]purinediones, which exhibit enhanced water solubility due to basic nitrogen centers . Comparative analysis suggests that the 2-fluorobenzyl moiety may influence receptor binding affinity, as seen in analogs targeting adenosine receptors (ARs) and monoamine oxidase B (MAO-B) .

Synthesis and Physicochemical Properties

Physicochemical Profile

  • Solubility: Predicted low aqueous solubility due to aromatic substituents, though basic nitrogen atoms (e.g., N8) may improve protonation-dependent solubility .

  • Stability: Susceptible to hydrolysis at the dione moiety under acidic or alkaline conditions.

Biological Activities and Mechanistic Insights

Receptor Modulation

Structurally related compounds demonstrate affinity for adenosine receptors (A₁ and A₂ₐ) and serotonin receptors (5-HT₁ₐ). For instance:

CompoundA₁ AR Kᵢ (nM)A₂ₐ AR Kᵢ (nM)MAO-B IC₅₀ (nM)
PSB-18339 (Analog) 13.6282106
PSB-1869 (Analog) 180282-

The 2-fluorobenzyl group in the target compound may enhance A₁ AR selectivity, as fluorinated aromatic systems improve membrane permeability and receptor interactions .

Enzyme Inhibition

Imidazo[2,1-f]purinediones inhibit MAO-B, a therapeutic target in neurodegenerative diseases. Molecular docking studies suggest that the phenyl group at C8 occupies a hydrophobic pocket near the enzyme’s FAD cofactor .

Pharmacological Applications

Neurodegenerative Diseases

Analogous compounds (e.g., PSB-18405) exhibit triple-target activity (A₁/A₂ₐ AR antagonism, MAO-B inhibition), positioning them as candidates for Parkinson’s disease therapy . The target compound’s structural similarity implies potential efficacy in modulating dopaminergic pathways.

Mood Disorders

5-HT₁ₐ partial agonism, observed in related imidazo-purines, correlates with antidepressant-like effects in rodent models . The fluorobenzyl group may augment serotonin receptor binding, though in vivo validation is required.

Structure-Activity Relationships (SAR)

  • N1 Substituents: Methyl groups optimize A₁ AR affinity, while propargyl groups enhance A₂ₐ AR selectivity .

  • N3 Substituents: Bulky aryl groups (e.g., 2-fluorobenzyl) improve MAO-B inhibition by occupying enzyme subpockets .

  • C8 Substituents: Phenyl groups enhance π-π interactions with ARs, whereas phenethyl chains reduce steric hindrance .

Recent Developments and Future Directions

Recent advances in multi-target drug design highlight imidazo[2,1-f]purinediones as scaffolds for neurodegenerative and oncological applications . Computational modeling and high-throughput screening could accelerate the optimization of this compound’s pharmacokinetic profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator